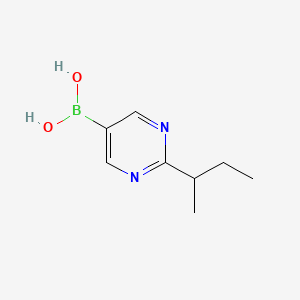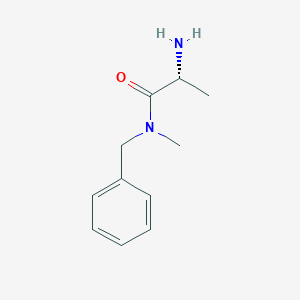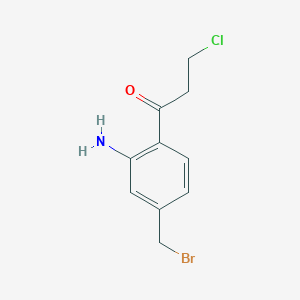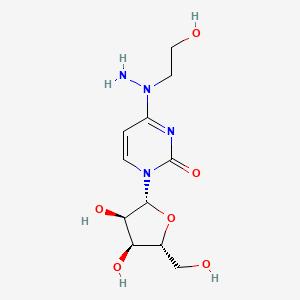
(2',5'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with an acetic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid typically involves the following steps:
Halogenation: The biphenyl core is first halogenated to introduce chlorine and fluorine atoms at specific positions.
Acetylation: The halogenated biphenyl is then subjected to acetylation to introduce the acetic acid functional group.
The reaction conditions for these steps often involve the use of halogenating agents such as chlorine gas or fluorine-containing compounds, and acetylating agents like acetic anhydride or acetyl chloride. Catalysts and solvents may also be used to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid may involve large-scale halogenation and acetylation processes. These processes are typically carried out in reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with reduced functional groups.
Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce biphenyl derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the acetic acid functional group can influence its binding affinity and activity. The specific pathways and molecular targets involved depend on the context of its application, such as its use in biological or chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
(2’,5’-Dichloro-biphenyl-2-yl)-acetic acid: Lacks the fluorine atom, which may affect its chemical properties and reactivity.
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol: Contains a methanol group instead of an acetic acid group, leading to different chemical behavior.
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-amine: Features an amine group, which can result in different biological activities and applications.
Uniqueness
The unique combination of chlorine, fluorine, and acetic acid functional groups in (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid gives it distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H9Cl2FO2 |
|---|---|
Peso molecular |
299.1 g/mol |
Nombre IUPAC |
2-[2-(2,5-dichlorophenyl)-3-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-9-4-5-11(16)10(7-9)14-8(6-13(18)19)2-1-3-12(14)17/h1-5,7H,6H2,(H,18,19) |
Clave InChI |
GKPQPLITXNQYMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C2=C(C=CC(=C2)Cl)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)









